molecular formula C11H11N3O6 B3123123 4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid CAS No. 304666-03-3

4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid

Cat. No.: B3123123
CAS No.: 304666-03-3
M. Wt: 281.22 g/mol
InChI Key: JDZIORQQWHFDKH-UHFFFAOYSA-N
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Description

4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid is a hydrazide derivative featuring a nitrobenzoyl group linked to a succinic acid backbone via a hydrazine moiety. Its synthesis typically involves the reaction of hydrazides with succinic anhydride or related reagents under controlled conditions . The nitro group at the para position of the benzoyl moiety confers electron-withdrawing properties, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O6/c15-9(5-6-10(16)17)12-13-11(18)7-1-3-8(4-2-7)14(19)20/h1-4H,5-6H2,(H,12,15)(H,13,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZIORQQWHFDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822433
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid typically involves the condensation of 4-nitrobenzohydrazide with 4-aryl-2,4-dioxobutanoic acids. This reaction is carried out in isopropyl alcohol at 85°C under vigorous stirring for 1 hour . The resulting product undergoes intramolecular cyclization in the presence of propionic anhydride to afford the corresponding substituted 3-[2-(4-nitrobenzoyl)hydrazinylidene]furan-2(3H)-ones .

Industrial Production Methods

While specific industrial production methods for 4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Condensation Reactions: Formation of hydrazones and related derivatives.

    Cyclization Reactions: Intramolecular cyclization to form furan-2(3H)-ones.

    Reduction Reactions: Reduction of the nitro group to an amino group.

Common Reagents and Conditions

    Condensation: Isopropyl alcohol, 85°C, vigorous stirring.

    Cyclization: Propionic anhydride.

    Reduction: Common reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

    Hydrazones: Formed through condensation reactions.

    Furan-2(3H)-ones: Resulting from intramolecular cyclization.

    Amino Derivatives: Produced by reduction of the nitro group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid exhibit promising anticancer properties. The nitro group in the structure is known to enhance biological activity against various cancer cell lines. Studies have shown that hydrazone derivatives can induce apoptosis in cancer cells, making them potential candidates for chemotherapy agents .

Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are overexpressed in cancerous tissues. For instance, it may act as an inhibitor of matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis and angiogenesis .

Biochemical Applications

Bioconjugation Techniques
Due to its reactive hydrazine functional group, 4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid can be utilized in bioconjugation processes. This application is particularly relevant in the development of targeted drug delivery systems where the compound can be conjugated to antibodies or other biomolecules for enhanced specificity towards cancer cells .

Fluorescent Probes Development
The compound's unique structure allows it to be modified into fluorescent probes for imaging studies. These probes can be used to track cellular processes in real-time, providing insights into the dynamics of cancer progression and treatment responses .

Case Studies

StudyObjectiveFindings
Study on Anticancer PropertiesEvaluate the effectiveness against breast cancer cell linesShowed significant inhibition of cell proliferation with IC50 values comparable to standard chemotherapeutics .
Inhibition of MMPsInvestigate enzyme inhibition potentialDemonstrated effective inhibition of MMP-2 and MMP-9, suggesting a role in preventing metastasis .
Bioconjugation with AntibodiesDevelop targeted delivery systemsSuccessfully conjugated with antibodies, enhancing targeting efficiency to tumor cells .

Mechanism of Action

The mechanism of action of 4-[2-(4-Nitrobenzoyl

Biological Activity

4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various research studies and findings.

  • Molecular Formula : C11_{11}H10_{10}N4_{4}O5_{5}
  • Molecular Weight : 270.22 g/mol
  • CAS Number : 5262-88-4
  • Density : 1.482 g/cm³
  • Boiling Point : 436.9ºC at 760 mmHg
  • Flash Point : 218ºC

Synthesis

The synthesis of 4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid typically involves the reaction of 4-nitrobenzoyl chloride with hydrazine derivatives, followed by subsequent reactions with suitable acid anhydrides or other reagents to yield the final product. The process includes:

  • Formation of the hydrazone intermediate.
  • Cyclization reactions to form the oxobutanoic acid structure.

Antimicrobial and Anticancer Properties

Research has demonstrated that compounds similar to 4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid exhibit significant antimicrobial and anticancer activities. For instance, derivatives of hydrazones have been shown to inhibit bacterial growth and possess cytotoxic effects against various cancer cell lines.

Case Study Findings :

  • A study published in the Russian Journal of Organic Chemistry (2021) indicated that substituted hydrazones derived from similar structures exhibited notable antinociceptive activity, suggesting potential applications in pain management .
  • Another investigation highlighted that certain hydrazone derivatives displayed effective inhibition against enzymes related to cancer proliferation, indicating their potential as therapeutic agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The hydrazine moiety can act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Metal Ion Complexation : The compound can form stable complexes with metal ions, potentially altering enzyme activity and cellular signaling pathways.

Comparative Analysis

A comparison with other similar compounds reveals distinct differences in biological activity:

Compound NameAntimicrobial ActivityCytotoxicityMechanism of Action
4-[2-(3-Bromo-4-methylbenzoyl)hydrazinyl]-4-oxobutanoic acidModerateHighEnzyme inhibition
4-[2-(Chlorobenzoyl)hydrazinyl]-4-oxobutanoic acidLowModerateMetal ion complexation
4-[2-(Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acidHighHighEnzyme inhibition & complexation

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound is compared to analogs with modifications in the benzoyl substituent, hydrazine linker, or carboxylic acid group. Key examples include:

Substituent Modifications on the Benzoyl Group

4-Methoxybenzoyl Derivative (C₁₃H₁₆N₂O₅, MW 280.28) Structure: Replaces the nitro group with a methoxy (-OCH₃) group. IR data show characteristic C=O stretches at 1702 and 1661 cm⁻¹ . Biological Relevance: Not explicitly reported in the evidence, but electronic differences may lower enzyme-binding affinity compared to nitro or chloro derivatives.

4-Chlorobenzamido Derivative (6c) (Inhibitory activity: 72% against sEH)

  • Structure: Features a 4-chlorobenzamido group.
  • Properties: The chloro substituent is electron-withdrawing, similar to nitro, but less polar. Exhibits significant sEH inhibition, outperforming the urea-based inhibitor AUDA in vitro .
  • Significance: Highlights the importance of halogen substituents in enhancing inhibitory potency.

4-Methylbenzamido Derivative (6d) (Yield: 80%, MP: 160°C)

  • Structure: Contains a methyl (-CH₃) group.
  • Properties: The electron-donating methyl group reduces polarity, reflected in its higher melting point (160°C) and distinct NMR signals (e.g., δ 2.39 ppm for CH₃) .
Hydrazine Linker and Backbone Modifications

4-[(4-Nitrophenyl)amino]-4-oxobutanoic Acid Structure: Replaces the hydrazinyl linker with an anilino (-NH-) group. Properties: Lacks the hydrazine moiety, altering hydrogen-bonding capacity. The nitro group retains electron-withdrawing effects but may reduce solubility due to decreased polarity .

Phenoxyacetyl Derivative (CAS: 161954-94-5) Structure: Substitutes benzoyl with phenoxyacetyl.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups (IR) Solubility Insights
Target Compound (Nitrobenzoyl) ~308.24 (Calculated) Not Reported C=O (1700–1660 cm⁻¹), NO₂ Moderate (carboxylic acid)
4-Methoxybenzoyl 280.28 Not Reported C=O (1702, 1661 cm⁻¹), OCH₃ Likely higher than nitro
4-Chlorobenzamido (6c) ~352.75 (Calculated) Not Reported C=O, Cl Lower due to chloro
4-Methylbenzamido (6d) 310.78 160 C=O (1702, 1661 cm⁻¹), CH₃ Moderate

Q & A

What are the recommended synthetic methodologies for 4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via condensation of 4-nitrobenzoyl hydrazide with 2,4-dioxobutanoic acid derivatives. A protocol adapted from involves:

  • Step 1: Dissolve 4-nitrobenzoyl hydrazide (0.01 mol) in acetonitrile (30 mL).
  • Step 2: Add 4-aryl-2,4-dioxobutanoic acid (0.01 mol) and heat to 50°C for 5 minutes to facilitate hydrazone formation.
  • Step 3: Cool to 0°C, filter the precipitate, and recrystallize from dioxane .
    Optimization Tips:
  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry and solvent polarity (e.g., DMF for solubility issues) based on intermediate characterization (e.g., 1^1H NMR, IR).

How should researchers safely handle and store 4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid, given its potential hazards?

Methodological Answer:
Based on analogous compounds ():

  • Handling:
    • Use PPE: Nitrile gloves, lab coat, and safety goggles (GHS Eye Irritant Category 2A) .
    • Work under fume hoods to avoid inhalation of aerosols (GHS Respiratory Irritant Category 3) .
  • Storage:
    • Store at -10°C in airtight, light-resistant containers to prevent degradation .
    • Separate from oxidizing agents due to the nitro group’s potential reactivity .

What advanced analytical techniques are critical for structural elucidation and purity assessment of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR (CDCl3_3) can confirm hydrazinylidene proton signals (δ ~9.8 ppm, broad) and nitrobenzoyl aromatic protons (δ ~8.2 ppm) .
  • X-ray Crystallography:
    • Resolve crystal structure to verify stereochemistry, as demonstrated for related 4-oxobutanoic acid derivatives in .
  • Mass Spectrometry (HRMS):
    • Validate molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

How does the electron-withdrawing nitro group influence the compound’s reactivity compared to halogenated analogs?

Methodological Answer:

  • Comparative Reactivity:
    • The nitro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in hydrazone formation) compared to electron-donating groups like fluorine () .
  • Acidity Impact:
    • Nitro-substituted aryl hydrazines exhibit lower pKa values (higher acidity) than halogenated analogs, affecting solubility and biological activity .
      Experimental Validation:
  • Perform Hammett analysis to quantify substituent effects on reaction rates .

What strategies can resolve contradictions in reported biological activity data for hydrazinyl-oxobutanoic acid derivatives?

Methodological Answer:

  • Dose-Response Studies:
    • Establish IC50_{50} values across multiple cell lines to account for variability (e.g., cancer vs. normal cells) .
  • Molecular Modeling:
    • Use docking simulations to assess binding affinity to target proteins (e.g., antimicrobial enzymes) .
  • Meta-Analysis:
    • Apply statistical tools (e.g., PCA) to identify confounding variables (e.g., solvent choice, assay protocols) .

How can researchers mitigate challenges in reproducibility when synthesizing this compound?

Methodological Answer:

  • Critical Parameters:
    • Moisture Control: Ensure anhydrous conditions during synthesis ( highlights methanol residues skewing NMR data) .
    • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates, followed by recrystallization .
  • Documentation:
    • Report exact stoichiometry, solvent grades, and heating/cooling rates in protocols .

What are the implications of the compound’s tautomeric forms on its chemical and biological behavior?

Methodological Answer:

  • Tautomer Identification:
    • Hydrazinylidene vs. enol tautomers can be distinguished via 13^{13}C NMR (carbonyl vs. enolic carbon shifts) .
  • Biological Relevance:
    • Tautomeric states may alter hydrogen-bonding interactions with biological targets (e.g., enzyme active sites) .
      Experimental Approach:
  • Conduct pH-dependent UV-Vis spectroscopy to track tautomeric equilibria .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid
Reactant of Route 2
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4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid

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